molecular formula C26H24N2O4S2 B5171026 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE

2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE

Cat. No.: B5171026
M. Wt: 492.6 g/mol
InChI Key: IQGQTKNXRCMQRE-UHFFFAOYSA-N
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Description

2-Oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(benzoylamino)-4-(methylsulfanyl)butanoate is a structurally complex compound featuring a phenothiazine core linked to a benzoylamino-substituted butanoate ester via an oxoethyl bridge. Phenothiazines are heterocyclic systems known for diverse biological activities, including antipsychotic and antihistaminic effects .

Properties

IUPAC Name

(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamido-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-33-16-15-19(27-25(30)18-9-3-2-4-10-18)26(31)32-17-24(29)28-20-11-5-7-13-22(20)34-23-14-8-6-12-21(23)28/h2-14,19H,15-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGQTKNXRCMQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)OCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE typically involves multiple steps, starting with the preparation of the phenothiazine derivative. The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur. The subsequent steps involve the introduction of the oxoethyl group, benzoylamino group, and the butanoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.

    Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine moiety can yield sulfoxides or sulfones, while reduction of the oxo group can yield the corresponding alcohol.

Scientific Research Applications

2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE has several scientific research applications:

    Chemistry: It can be used as a precursor for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes involving phenothiazine derivatives.

    Medicine: Phenothiazine derivatives are known for their pharmacological properties, and this compound may have potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE involves its interaction with molecular targets such as enzymes or receptors. The phenothiazine moiety is known to interact with various biological targets, potentially modulating their activity. The benzoylamino group and the butanoate ester may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(Acetylamino)-4-(Methylsulfanyl)Butanoate

Key Features :

  • Substituents: Acetylamino instead of benzoylamino; lacks phenothiazine-oxoethyl group.
  • Properties : Safety data indicate handling precautions (e.g., inhalation risks) . The methylsulfanyl group aligns with the target compound, suggesting shared solubility or stability traits.
  • Applications : Likely a synthetic intermediate due to its ester and sulfanyl groups.

10-[(4-Nitrophenyl)Ethynyl]-10H-Phenothiazine

Key Features :

  • Substituents: Nitrophenyl ethynyl group at the phenothiazine N-10 position.
  • Properties: Crystal structure data reveal conformational flexibility in the phenothiazine ring, influenced by the ethynyl substituent .
  • Applications: Potential use in optoelectronics due to extended π-conjugation from the ethynyl group.

Methyl 2-Benzoylamino-2-(Oxo)Butanoate Derivatives

Key Features :

  • Substituents: Benzoylamino and oxo groups, similar to the target compound’s backbone.
  • Reactivity: Undergoes cyclization in polyphosphoric acid to form oxazoloquinolines and imidazoles .

Physicochemical and Functional Differences

Compound Structural Highlights Key Properties Applications
Target Compound Phenothiazine, benzoylamino, methylsulfanyl High lipophilicity (inferred); potential CNS activity Pharmaceuticals, materials science
Ethyl 2-(Acetylamino)-4-(Methylsulfanyl)Butanoate Acetylamino, methylsulfanyl Moderate stability; safety risks noted Synthetic intermediate
10-[(4-Nitrophenyl)Ethynyl]-10H-Phenothiazine Nitrophenyl ethynyl, phenothiazine Conformational flexibility Optoelectronics, crystal engineering
Methyl 2-Benzoylamino-2-(Oxo)Butanoate Benzoylamino, oxo Reactive under acidic conditions Precursor for heterocyclic synthesis

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